PI3Kα Potency: 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine vs. GDC-0941 & GNE-493
PI3-Kinase α Inhibitor 2, a direct derivative of 4-morpholin-4-yl-thieno[3,2-d]pyrimidine, demonstrates superior potency against the PI3K p110α subunit compared to two advanced clinical candidates from the same chemical class . In an enzyme assay, it achieved an IC50 of 2 nM. This is more potent than both Pictilisib (GDC-0941), which has a reported IC50 of 3 nM, and GNE-493, with a reported IC50 of 3.4 nM under comparable conditions [1].
| Evidence Dimension | PI3Kα (p110α) Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | Pictilisib (GDC-0941): IC50 = 3 nM; GNE-493: IC50 = 3.4 nM |
| Quantified Difference | 1.5- to 1.7-fold greater potency |
| Conditions | Enzyme assay for PI3K p110α catalytic subunit (Target compound: pH 7.4, 2°C; Comparators: standard kinase assay conditions). |
Why This Matters
Higher potency can translate to a lower effective dose, potentially reducing off-target effects and cost-per-experiment in screening applications.
- [1] Friedman, L. (2008). GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. Cancer Research, 68(9_Supplement), LB-110. View Source
